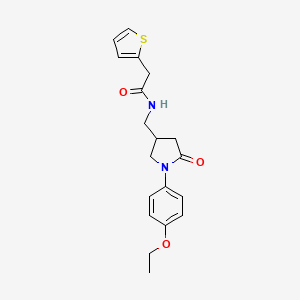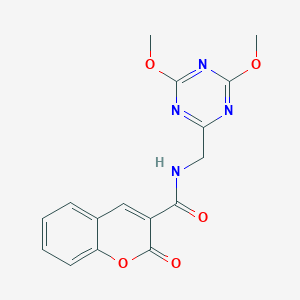
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,5-triazine, which is an aromatic ring compound containing three nitrogen atoms and three carbon atoms in a six-membered ring . The compound also contains a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For example, 4,6-dimethoxy-1,3,5-triazin-2-one is a cyanuric acid derivative and its cationic form is used as a leaving group for the rapid formation of carbocation species in the acid-catalyzed alkylation of O- and C-nucleophiles .Aplicaciones Científicas De Investigación
Direct Synthesis and Chemical Reactivity
The compound and its derivatives have been utilized in the direct synthesis of other compounds under mild conditions. For instance, Bandgar and Pandit (2003) demonstrated the synthesis of 2-oxazolines from carboxylic acids using a related triazine compound, showcasing an efficient route at room temperature (Bandgar & Pandit, 2003). Similarly, Kunishima et al. (1999) highlighted the efficiency of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in condensing carboxylic acids and amines to form amides and esters, further emphasizing the practicality of this method in synthetic chemistry (Kunishima et al., 1999).
Application in Novel Compound Synthesis
The triazine framework has facilitated the synthesis of various novel compounds with potential bioactive properties. For example, El-Gohary et al. (2017) explored the chemical reactivity of a closely related compound towards different nucleophilic reagents, leading to a diverse set of products with potential for further biological evaluation (El-Gohary et al., 2017).
Bioconjugation and Material Science Applications
In material science and bioconjugation, the specific reactivity of such triazine derivatives has been exploited. D’Este et al. (2014) compared different activation chemistries for amine ligation to hyaluronan, highlighting the efficiency of a triazine-based method over traditional EDC/NHS chemistry, opening new avenues in biomedical applications (D’Este et al., 2014).
Synthesis of Polymeric Materials
The incorporation of triazine rings into polymeric structures has been shown to impart desirable properties to the polymers. Sagar et al. (2001) synthesized polyamides containing s-triazine rings and reported on their solubility and thermal stability, suggesting their potential use in high-performance materials (Sagar et al., 2001).
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-23-15-18-12(19-16(20-15)24-2)8-17-13(21)10-7-9-5-3-4-6-11(9)25-14(10)22/h3-7H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSQIZWLJBCRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
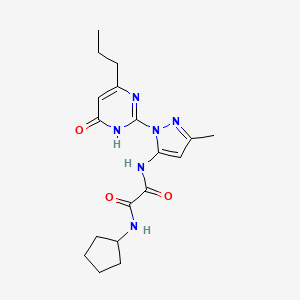
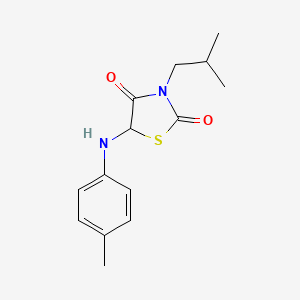
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
![3-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2702737.png)
![(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2702739.png)
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)
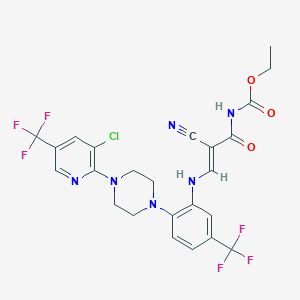
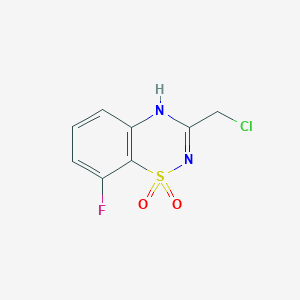
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2702749.png)
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)

![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
